![molecular formula C22H22N2O4 B2569821 ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate CAS No. 797014-70-1](/img/structure/B2569821.png)
ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of quinoline derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other quinoline-based materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate involves its interaction with various molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
Camptothecin: A quinoline-based alkaloid with potent anticancer activity.
Uniqueness
The unique combination of the quinoline core with the amide and ester functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-6-9-17(12-16)23-20(26)13-24-15(3)11-19(25)18-10-5-7-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOSROFMPLFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)
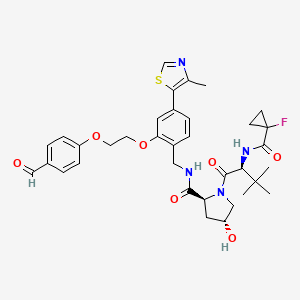
![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)
![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2569743.png)
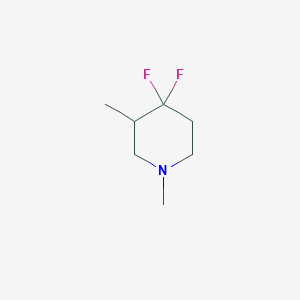
![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)
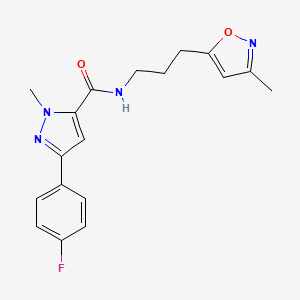

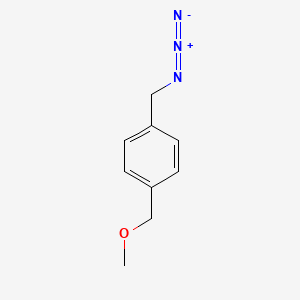
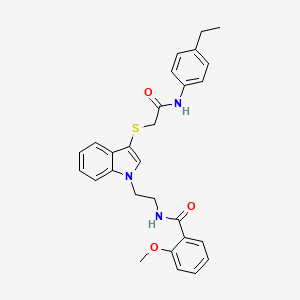
![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide](/img/structure/B2569760.png)
